ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
説明
Ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyrimidine) substituted with a 2,4-dimethylphenyl group at the 1-position and an acetamido-benzoate ester moiety at the 5-position. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as inferred from analogous pyrazolo-pyrimidine derivatives .
特性
IUPAC Name |
ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-4-33-24(32)17-7-5-6-8-19(17)27-21(30)13-28-14-25-22-18(23(28)31)12-26-29(22)20-10-9-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGFQDPZAMGEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Core Heterocyclic Modifications
- Pyrazolo[3,4-d]pyrimidine vs.
- Substituent Effects: The 2,4-dimethylphenyl group in the target compound contrasts with the substituted phenylpyrimidine moieties in ’s derivatives.
Physicochemical and Functional Data
- While the target compound lacks explicit data, analogs like the chromenone-pyrazolo-pyrimidine derivative () exhibit high melting points (228–230°C) and stable mass spectra, suggesting thermal stability .
- Commercial analogs () highlight the importance of acetyl-urea side chains in modulating solubility and bioavailability, though the benzoate ester in the target compound may confer different pharmacokinetic profiles .
Research Implications and Gaps
- Biological Activity: Pyrazolo-pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR), but the target compound’s specific activity remains uncharacterized in the reviewed literature. Comparative studies with ’s chromenone derivatives (active in oncology models) could guide future evaluations .
- Synthetic Optimization : The target compound’s synthesis could benefit from methodologies in (high-yield coupling) or (cycloaddition diversity), though substituent compatibility requires validation.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
